Xanthine oxidase-IN-4 (also designated as compound 19a) is a highly potent, orally active xanthine oxidase (XO) inhibitor built on a rigidified 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one scaffold [1]. Developed via scaffold hopping from traditional pyrimidine-5-carboxylic acids, this compound is engineered to bypass the need for an intramolecular hydrogen bond (IMHB) to achieve active-site alignment [1]. For procurement specialists and assay developers, Xanthine oxidase-IN-4 serves as a benchmark material in purine metabolism research, offering single-digit nanomolar binding affinity and validated in vivo pharmacokinetic performance that standard first-generation inhibitors cannot match [1].
Substituting Xanthine oxidase-IN-4 with generic first-generation inhibitors like allopurinol introduces severe limitations in assay sensitivity and dosing requirements. Allopurinol operates in the high-micromolar range, necessitating elevated concentrations that frequently trigger off-target effects and solvent-induced toxicity in cell-based models [1]. Furthermore, attempting to use non-fused pyrimidine analogs as substitutes is highly problematic; these precursors rely heavily on a labile intramolecular hydrogen bond (IMHB) between amino and carboxylic groups to maintain their binding conformation [1]. In complex biological buffers, this IMHB can be disrupted, leading to a drastic loss of inhibitory potency. Xanthine oxidase-IN-4 utilizes a fused pyrazolo-pyrimidine core to lock the active conformation, ensuring reproducible, buffer-independent target engagement that generic analogs fail to provide [1].
In direct biochemical assays, Xanthine oxidase-IN-4 demonstrates an IC50 of 0.039 μM, outperforming the clinical standard allopurinol (IC50 = 7.590 μM) by ~194-fold [1]. For laboratory workflows, this massive potency advantage allows researchers to achieve complete target saturation at fractional dosages, drastically reducing the required volume of organic solvents (e.g., DMSO) and eliminating solvent-induced artifacts in cell-based assays [1].
| Evidence Dimension | Assay Dosing Requirement (IC50) |
| Target Compound Data | 0.039 μM |
| Comparator Or Baseline | Allopurinol (7.590 μM) |
| Quantified Difference | ~194-fold reduction in required compound concentration |
| Conditions | In vitro XO enzymatic assay |
Enhances mainstream laboratory workflow fit by eliminating the high-concentration solvent toxicity associated with older-generation micromolar inhibitors.
Kinetic profiling of Xanthine oxidase-IN-4 reveals a binding constant (Ki) of 0.0037 μM (3.7 nM) following a 15-minute pre-incubation [1]. This tight-binding characteristic indicates a highly stable enzyme-inhibitor complex compared to the transient engagement seen with lower-affinity pyrimidine fragments, ensuring that the inhibitor does not rapidly wash out during multi-step assay protocols [1].
| Evidence Dimension | Inhibitor Binding Constant (Ki) |
| Target Compound Data | 0.0037 μM (3.7 nM) |
| Comparator Or Baseline | Standard low-affinity pyrimidine fragments (Micromolar Ki range) |
| Quantified Difference | Orders of magnitude stronger target retention |
| Conditions | In vitro enzyme kinetics evaluation (15 min pre-incubation) |
Critical for prolonged target suppression in cell-based purine metabolism models where high-residence-time inhibitors are required to maintain baseline XO inactivity.
When administered orally (intragastrically) at 10 mg/kg to potassium oxonate-induced hyperuricemic Sprague-Dawley rats, Xanthine oxidase-IN-4 significantly suppressed serum uric acid levels, achieving a 44.3% reduction in the uric acid area under the curve (AUC 1-5h) [1]. This validates the compound's structural stability and systemic absorption in live mammalian models, contrasting sharply with poorly bioavailable early-stage analogs [1].
| Evidence Dimension | Serum Uric Acid Reduction (AUC 1-5h) |
| Target Compound Data | 44.3% reduction |
| Comparator Or Baseline | Vehicle-treated hyperuricemic baseline |
| Quantified Difference | 44.3% decrease in circulating uric acid |
| Conditions | 10 mg/kg intragastric administration in potassium oxonate-induced SD rats |
Provides buyers with a validated, orally bioavailable tool compound for immediate deployment in in vivo gout and hyperuricemia studies.
Traditional pyrimidine-5-carboxylic acid inhibitors suffer severe potency drops in competitive solvents because they rely on a labile intramolecular hydrogen bond (IMHB) for active-site alignment [1]. Scaffold hopping to the fused 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one core in Xanthine oxidase-IN-4 completely eliminates this IMHB dependency [1]. This structural rigidification ensures consistent, reproducible target engagement regardless of the hydrogen-bonding nature of the formulation buffer [1].
| Evidence Dimension | Buffer/Formulation Dependency |
| Target Compound Data | Fused pyrazolo-pyrimidine core (Maintains 39 nM IC50 without IMHB) |
| Comparator Or Baseline | Non-fused pyrimidine precursors (Lose potency upon IMHB disruption) |
| Quantified Difference | Complete retention of nanomolar potency in the absence of IMHB |
| Conditions | Structure-activity relationship (SAR) profiling across structural analogs |
Dramatically improves formulation compatibility and assay reproducibility by locking the active conformation against solvent-induced disruption.
Due to its validated 39 nM IC50 and 3.7 nM Ki, this compound is perfectly suited as a high-affinity benchmark in biochemical screening panels evaluating novel purine metabolism modulators, allowing for ultra-low dosing that prevents solvent interference [1].
Its proven oral bioavailability and ability to reduce serum uric acid AUC by 44.3% at 10 mg/kg makes it an immediate, ready-to-use pharmacological tool for dosing potassium oxonate-induced hyperuricemic rodents, bypassing the need for complex formulation strategies [1].
As a rigidified, IMHB-independent scaffold, Xanthine oxidase-IN-4 serves as an excellent reference ligand for crystallographic studies mapping the Glu1261 interaction site within the XO active pocket, providing a stable conformation in diverse crystallization buffers [1].